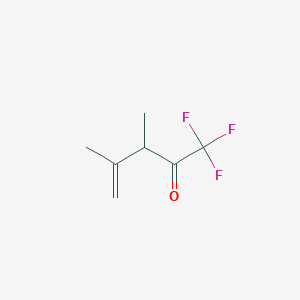
1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one, also known as trifluoromethyl ketone, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a versatile building block for the synthesis of various organic molecules and has been used in a wide range of applications such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form adducts.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one is its versatility as a building block for the synthesis of various organic molecules. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound in lab experiments is its high cost.
Direcciones Futuras
1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one has the potential for further research in various fields. Some of the future directions for research include:
1. Development of new synthetic methods for the preparation of this compound.
2. Investigation of the mechanism of action of this compound.
3. Synthesis of new organic molecules using this compound as a building block.
4. Development of new materials based on this compound.
5. Exploration of the potential pharmaceutical and agrochemical applications of this compound.
In conclusion, 1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one is a versatile building block for the synthesis of various organic molecules and has been used in a wide range of applications such as pharmaceuticals, agrochemicals, and materials science. While there is limited information available on the biochemical and physiological effects of this compound, it has low toxicity and is not mutagenic or carcinogenic. Further research is needed to explore the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of 1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one can be achieved through several methods. One of the most commonly used methods is the Friedel-Crafts acylation of 1,1,1-trifluoro-3,4-dimethylpent-3-ene with acetyl chloride. Another method involves the reaction of 1,1,1-trifluoro-3,4-dimethylpent-3-ene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. It has also been used in materials science for the preparation of polymers, resins, and coatings.
Propiedades
Número CAS |
163882-70-0 |
|---|---|
Nombre del producto |
1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one |
Fórmula molecular |
C7H9F3O |
Peso molecular |
166.14 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3,4-dimethylpent-4-en-2-one |
InChI |
InChI=1S/C7H9F3O/c1-4(2)5(3)6(11)7(8,9)10/h5H,1H2,2-3H3 |
Clave InChI |
RYMJHKVCCBXQCU-UHFFFAOYSA-N |
SMILES |
CC(C(=C)C)C(=O)C(F)(F)F |
SMILES canónico |
CC(C(=C)C)C(=O)C(F)(F)F |
Sinónimos |
4-Penten-2-one, 1,1,1-trifluoro-3,4-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



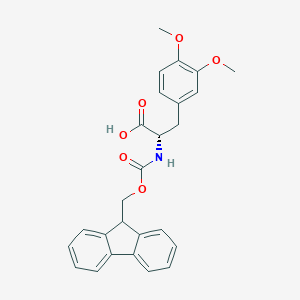
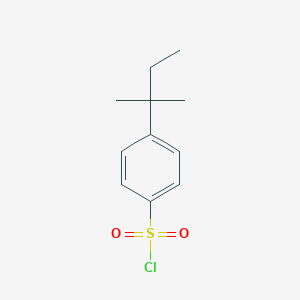
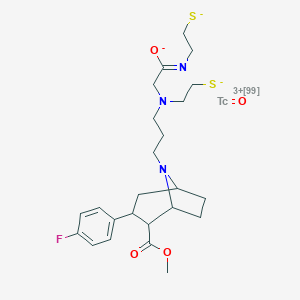
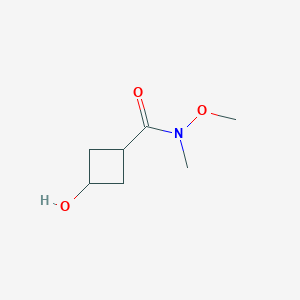
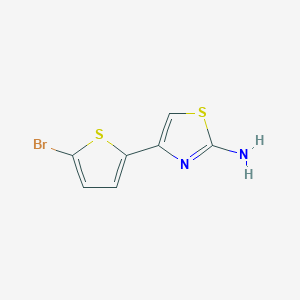
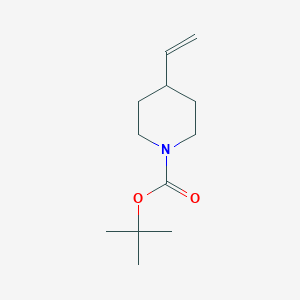
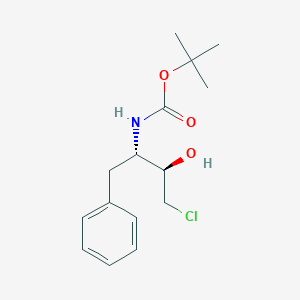
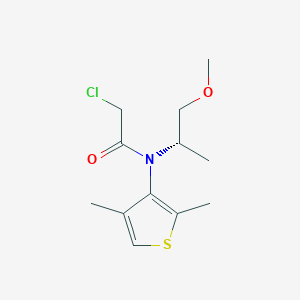
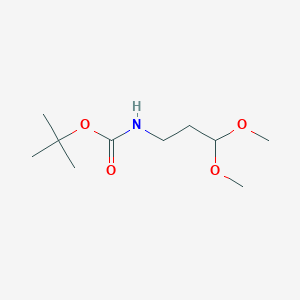
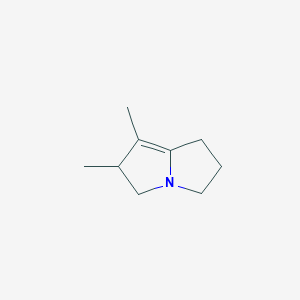
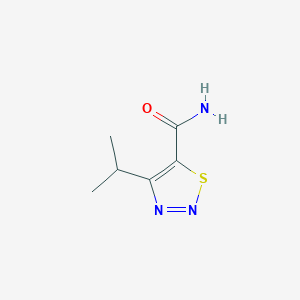
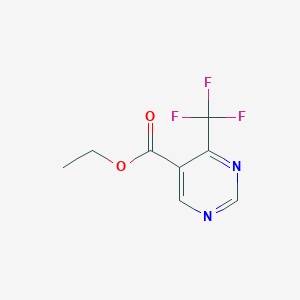
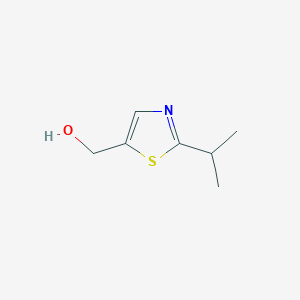
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)